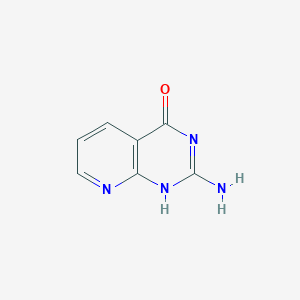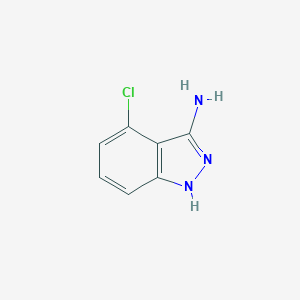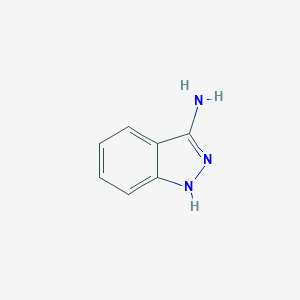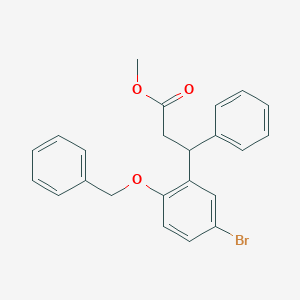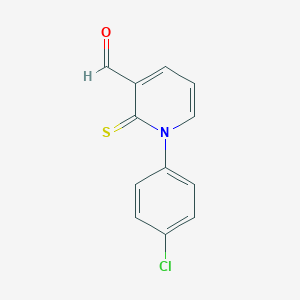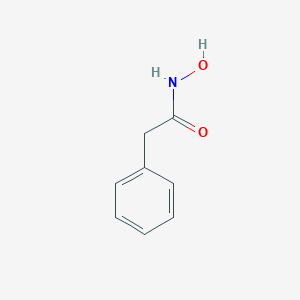
N-Hydroxy-2-phenylacetamide
Descripción general
Descripción
El ácido fenilacetohidroxámico es un derivado del ácido hidroxámico caracterizado por la presencia de un grupo fenilo unido a la estructura del ácido acetohidroxámico. Los ácidos hidroxámicos son conocidos por su capacidad para quelar iones metálicos e inhibir diversas enzimas, lo que los hace valiosos en la química medicinal y otros campos científicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido fenilacetohidroxámico se puede sintetizar mediante la reacción del ácido fenilacético con clorhidrato de hidroxilamina en presencia de una base como el hidróxido de sodio. La reacción generalmente procede de la siguiente manera:
- Disolver el ácido fenilacético en un solvente adecuado como el etanol.
- Agregar clorhidrato de hidroxilamina e hidróxido de sodio a la solución.
- Agitar la mezcla a temperatura ambiente durante varias horas.
- Acidificar la mezcla de reacción para precipitar el producto.
- Filtrar y purificar el producto por recristalización .
Métodos de producción industrial: La producción industrial del ácido fenilacetohidroxámico puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para obtener mayores rendimientos y pureza, a menudo utilizando sistemas automatizados para un control preciso de las condiciones de reacción .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido fenilacetohidroxámico experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar los compuestos nitroso correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en aminas.
Sustitución: Puede participar en reacciones de sustitución nucleofílica, particularmente en la porción del ácido hidroxámico
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas
Productos principales:
Oxidación: Formación de derivados nitroso.
Reducción: Formación de aminas.
Sustitución: Formación de ácidos hidroxámicos sustituidos
Aplicaciones Científicas De Investigación
El ácido fenilacetohidroxámico tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como ligando en química de coordinación para formar complejos metálicos.
Biología: Actúa como un inhibidor de la ureasa y otras metaloenzimas, lo que lo hace útil para estudiar los mecanismos enzimáticos.
Medicina: Investigado por su potencial como agente anticancerígeno debido a su capacidad para inhibir las desacetilasas de histonas.
Industria: Employed in the extraction and separation of metal ions from solutions
Mecanismo De Acción
El ácido fenilacetohidroxámico ejerce sus efectos principalmente a través de la quelación de iones metálicos y la inhibición de metaloenzimas. La porción del ácido hidroxámico se une al ion metálico, formando un complejo estable que inhibe la actividad de la enzima. Este mecanismo es particularmente eficaz contra la ureasa y las desacetilasas de histonas, lo que lleva a posibles aplicaciones terapéuticas .
Compuestos similares:
Ácido benzohidroxámico: Estructura similar pero con un anillo de benceno en lugar de un grupo fenilacetilo.
Ácido acetohidroxámico: Carece del grupo fenilo, lo que lo hace menos hidrófobo.
Ácido naftilacetohidroxámico: Contiene un grupo naftilo, proporcionando diferentes propiedades estéricas y electrónicas
Singularidad: El ácido fenilacetohidroxámico es único debido a su grupo fenilacetilo, que aumenta su hidrofobicidad y capacidad para interactuar con bolsillos hidrófobos en las enzimas. Esta característica estructural contribuye a su mayor potencia y selectividad en comparación con otros ácidos hidroxámicos .
Comparación Con Compuestos Similares
Benzohydroxamic Acid: Similar structure but with a benzene ring instead of a phenylacetyl group.
Acetohydroxamic Acid: Lacks the phenyl group, making it less hydrophobic.
Naphthylacetohydroxamic Acid: Contains a naphthyl group, providing different steric and electronic properties
Uniqueness: Phenylacetohydroxamic acid is unique due to its phenylacetyl group, which enhances its hydrophobicity and ability to interact with hydrophobic pockets in enzymes. This structural feature contributes to its higher potency and selectivity compared to other hydroxamic acids .
Propiedades
IUPAC Name |
N-hydroxy-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(9-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOQLQZHRCEVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277490 | |
| Record name | N-HYDROXY-2-PHENYLACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5330-97-2 | |
| Record name | N-HYDROXY-2-PHENYLACETAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-HYDROXY-2-PHENYLACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

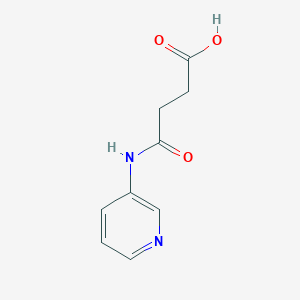
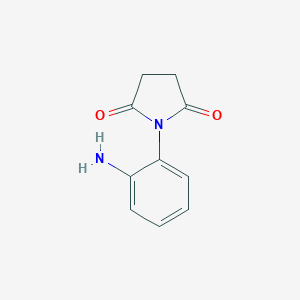
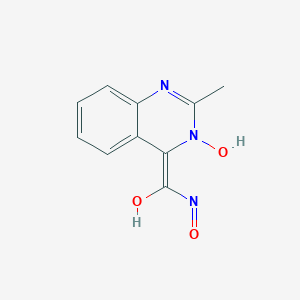
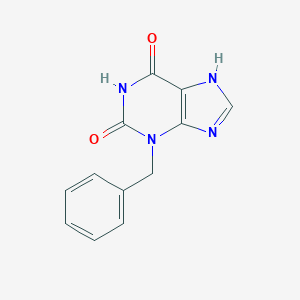
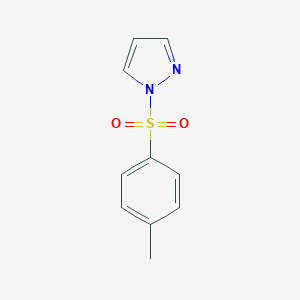
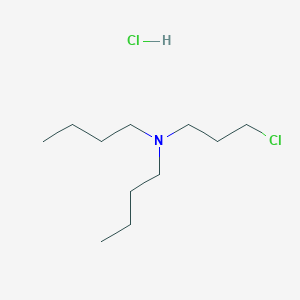
![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)
